3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one
Overview
Description
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one is a chemical compound with the molecular formula C15H21NO2. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes an ethyl group, a hydroxyphenyl group, and a methyl group attached to the azepane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one typically involves multiple steps starting from m-methoxyacetophenone. The synthetic route includes the following steps:
Willgerodt Rearrangement: This step involves the rearrangement of m-methoxyacetophenone to form an intermediate compound.
Formation of Acyl Chloride: The intermediate is then converted to an acyl chloride.
Acylation: The acyl chloride undergoes acylation to form another intermediate.
Cyclization: This intermediate undergoes cyclization to form the azepane ring.
C-Ethylation: The azepane ring is then ethylated.
Wolff-Kishner-Huang Reduction: This reduction step is used to remove any unwanted functional groups.
Reduction by Lithium Aluminium Hydride: This step further reduces the compound to its final form.
Salt Formation: The final step involves the formation of the hydrochloride salt of the compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of cost-effective starting materials and reagents, as well as reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce various azepane derivatives.
Scientific Research Applications
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-(3-hydroxyphenyl)-1,1-dimethylazepanium: This compound has a similar structure but with an additional methyl group.
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepanium: This is a closely related compound with slight variations in its structure
Uniqueness
3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one is unique due to its specific combination of functional groups and its seven-membered azepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-15(12-7-6-8-13(17)11-12)9-4-5-10-16(2)14(15)18/h6-8,11,17H,3-5,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSJZMANJNLCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992113 | |
Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71556-74-6 | |
Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71556-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071556746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.